2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Properties
CAS No. |
618441-18-2 |
|---|---|
Molecular Formula |
C24H22N4OS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)23-26-27-24(28(23)20-11-7-4-8-12-20)30-16-22(29)25-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
UJNMWEVSAZWHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazole Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., bromine in 10a–e, sulfonyl in 7–9). This affects charge distribution and binding to biological targets .
- Heterocyclic Modifications : Replacing the dimethylphenyl with benzofuran (10a–e) or benzimidazole (5t–5x) introduces π-π stacking or hydrogen-bonding capabilities, critical for enzyme inhibition .
- N-Substituent Diversity : The N-phenyl group in the target compound contrasts with N-cyclohexyl () or N-(2-methoxyphenyl) (), altering solubility and target affinity.
Table 2: Activity Comparison of Selected Compounds
Insights :
- The dimethylphenyl group in the target compound may enhance lipophilicity, favoring membrane penetration for antimicrobial effects, similar to 10a–e .
- Unlike Tryfuzol®’s piperidinium salt, the N-phenyl group may reduce solubility but improve CNS targeting due to increased blood-brain barrier permeability.
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s IR spectrum would show C=O (1674 cm⁻¹), C=S (689 cm⁻¹), and N-H (3029 cm⁻¹) stretches, aligning with 10a–e .
- NMR : The ¹H-NMR would feature aromatic protons (δ 6.38–7.99 ppm), a singlet for CH2 (δ 4.07 ppm), and NH (δ 10.29 ppm), similar to benzofuran analogs .
- Melting Point : Expected >200°C (cf. 10a: 230°C), reflecting high crystallinity due to aromatic stacking .
Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.59 g/mol. It contains a triazole ring linked to a thioether and an acetamide moiety, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The IC50 values for related compounds have been reported in the range of 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cancer types .
The mechanism through which this compound exerts its anticancer effects involves induction of apoptosis in tumor cells. The presence of specific functional groups enhances interaction with cellular targets, leading to increased apoptosis rates compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and the triazole moiety significantly affect the biological activity:
- Substituents on Phenyl Rings : The presence of electron-donating groups such as methyl at specific positions enhances cytotoxicity.
- Triazole Ring Modifications : Variations in the substituents on the triazole ring can lead to differences in binding affinity and selectivity towards cancer cell lines.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties superior to butylated hydroxytoluene (BHT), a common antioxidant standard. In assays measuring Ferric reducing antioxidant power (FRAP), it demonstrated a 1.5-fold increase in antioxidant capacity .
Antimicrobial Activity
While primarily studied for anticancer effects, some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The SAR suggests that specific substitutions enhance antibacterial efficacy, making these compounds potential candidates for further development in antimicrobial therapy .
Case Studies
- Case Study 1 : A study evaluated the compound's efficacy against human glioblastoma cells, demonstrating significant apoptosis induction through caspase activation pathways.
- Case Study 2 : Another investigation focused on a series of thiazole derivatives related to this compound, revealing that modifications led to enhanced selectivity and potency against resistant cancer types.
Q & A
Q. Optimization Strategies :
- Adjust solvent polarity to improve yield (e.g., ethanol for polar intermediates).
- Use catalytic agents or microwave-assisted synthesis to reduce reaction time.
- Monitor intermediates rigorously via spectroscopic methods (e.g., LC-MS) to ensure purity .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
Key techniques include:
- ¹H NMR/IR Spectroscopy : To verify functional groups (e.g., triazole C-H stretching at ~3100 cm⁻¹, acetamide carbonyl at ~1680 cm⁻¹) .
- LC-MS : To confirm molecular weight and detect impurities .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
- X-ray Crystallography : Resolve 3D conformation and confirm stereochemistry (if crystalline) .
Q. Table 1: Key Spectroscopic Benchmarks
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Triazole ring | 7.8–8.2 (m) | 3100–3150 |
| Acetamide C=O | - | 1670–1690 |
| Thioether (C-S) | - | 650–700 |
Advanced: How can computational tools like molecular docking and PASS prediction guide the evaluation of biological activity for triazole-thioacetamide derivatives?
Answer:
- PASS Prediction : Estimates pharmacological potential (e.g., antimicrobial, anticancer) by comparing structural motifs to known bioactive compounds .
- Molecular Docking : Simulates ligand-receptor interactions (e.g., binding affinity to kinase targets) to prioritize compounds for in vitro testing .
- ADMET Modeling : Predicts pharmacokinetic properties (absorption, toxicity) to filter candidates with poor bioavailability .
Q. Example Workflow :
Generate 3D conformers using quantum chemical calculations.
Dock into target protein active sites (e.g., COX-2, EGFR).
Validate predictions with enzymatic assays .
Advanced: How can researchers resolve contradictions between predicted and observed biological activities in structurally analogous triazole derivatives?
Answer:
Contradictions may arise from:
Q. Mitigation Strategies :
- Conduct tautomer stability studies (e.g., NMR in D₂O).
- Use prodrug strategies to improve metabolic stability.
- Validate computational models with orthogonal assays (e.g., SPR vs. cell-based assays) .
Advanced: How do substituents on the triazole ring influence pharmacological and physicochemical properties?
Answer:
Q. Table 2: Structure-Activity Trends
| Substituent | Pharmacological Impact | Physicochemical Effect |
|---|---|---|
| 2,4-Dimethylphenyl | Enhanced lipophilicity | Lower aqueous solubility |
| Phenylacetamide | Target specificity (e.g., PARP) | Moderate logP (~3.5) |
Basic: What are critical considerations for designing multi-step syntheses of analogous triazole-thioacetamides?
Answer:
- Intermediate Stability : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Purification : Employ column chromatography or recrystallization after each step to isolate intermediates .
- Scalability : Optimize solvent volumes (e.g., reduce toluene usage via microwave reactors) .
Advanced: What role do tautomeric equilibria play in the reactivity of triazole-thio derivatives?
Answer:
Thione-thiol tautomerism affects:
- Metal Coordination : Thione forms bind transition metals (e.g., Zn²⁺, Cu²⁺), relevant to enzyme inhibition .
- Acid-Base Behavior : Thiols are more acidic (pKa ~8–10), influencing solubility at physiological pH .
- Reactivity : Thiol groups participate in disulfide bond formation, altering redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
